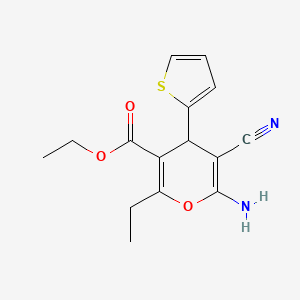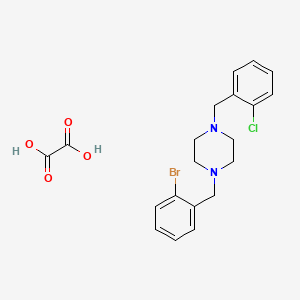
ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate, also known as ETPTA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETPTA has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also limitations to using ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate. One area of research could be to investigate its potential therapeutic applications in other disease areas such as neurodegenerative diseases and cardiovascular diseases. Another area of research could be to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, future studies could investigate the efficacy of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2-acetylthiophene with ethyl cyanoacetate to form ethyl 2-cyano-4-(2-thienyl)but-2-enoate. The resulting compound is then subjected to a Knoevenagel condensation reaction with malononitrile to form ethyl 6-cyano-5-ethoxycarbonylmethylene-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate. The final step involves the reduction of the cyano group to an amino group using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been studied for its potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis and colitis. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been studied for its antioxidant properties that can help prevent oxidative stress-induced damage in cells. Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been investigated for its anticancer properties that can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-thiophen-2-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-10-13(15(18)19-4-2)12(11-6-5-7-21-11)9(8-16)14(17)20-10/h5-7,12H,3-4,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUPPXFMVKKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-cyano-2-ethyl-4-thiophen-2-yl-4H-pyran-3-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)


![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)